(r)-2-Methylazetidine hydrochloride

Medicinal Chemistry Chiral Synthesis Quality Control

Chiral azetidine building block for enantioselective synthesis. Hydrochloride salt form ensures stability and ease of handling, while defined (R)-stereochemistry eliminates diastereomer risk in lead optimization. Key applications include: - DGAT-1 inhibitor development - Bacterial peptide deformylase (PDF) inhibitor synthesis for novel antibiotics - Asymmetric catalysis ligand design The strained azetidine ring (25.2 kcal/mol) introduces conformational constraint, enhancing target binding affinity and selectivity.

Molecular Formula C4H10ClN
Molecular Weight 107.58 g/mol
CAS No. 791614-71-6
Cat. No. B1321207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-Methylazetidine hydrochloride
CAS791614-71-6
Molecular FormulaC4H10ClN
Molecular Weight107.58 g/mol
Structural Identifiers
SMILESCC1CCN1.Cl
InChIInChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H/t4-;/m1./s1
InChIKeyWYQBCZUEZOFZFT-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Methylazetidine Hydrochloride Overview


(R)-2-Methylazetidine hydrochloride (CAS 791614-71-6) is a chiral, non-aromatic azetidine building block supplied as a hydrochloride salt. It is a four-membered nitrogen-containing heterocycle with a single chiral center at the C2 position bearing a methyl group in the (R)-configuration [1]. This compound belongs to a class of small, strained heterocycles valued in medicinal chemistry for introducing conformational constraint and chirality into lead molecules . The hydrochloride salt form (molecular weight 107.58 g/mol) is chosen for its enhanced stability and ease of handling in organic synthesis compared to the free base form .

Irreplaceability of (R)-2-Methylazetidine Hydrochloride


In medicinal chemistry, the stereochemistry of a building block can profoundly impact the resulting drug candidate's pharmacological properties . Substituting the specific (R)-enantiomer with its racemic mixture (CAS 19812-49-8) or the (S)-enantiomer (CAS 935669-67-3) introduces a high risk of producing a mixture of diastereomers that can exhibit altered, reduced, or even antagonistic biological activity [1]. This is a critical concern for procurement in drug discovery programs where stereochemical purity is directly linked to target engagement and lead optimization success. The following evidence provides the quantitative basis for selecting the specific (R)-enantiomer hydrochloride salt over its closest analogs.

(R)-2-Methylazetidine Hydrochloride: Evidence-Based Comparison


Guaranteed Chiral Purity

The procurement of (R)-2-Methylazetidine hydrochloride (CAS 791614-71-6) ensures the acquisition of a single, defined stereoisomer. This contrasts with racemic 2-methylazetidine (CAS 19812-49-8) which is a 1:1 mixture of (R)- and (S)-enantiomers [1]. While explicit enantiomeric excess (ee) values for the commercial product are not published, its (R)-configuration is verified and documented by suppliers via spectroscopic and chromatographic methods . The availability of a scalable synthesis for the opposite (S)-enantiomer (>99% ee) [2] further underscores that high enantiopurity is both achievable and essential for these building blocks, and that substitution would result in a 50% loss of the desired chiral entity.

Medicinal Chemistry Chiral Synthesis Quality Control

Salt Form Handling Advantages

The compound is supplied as a hydrochloride salt, which offers clear practical advantages over the free base form ((R)-2-methylazetidine, CAS not specified, MW ~71.12 g/mol) . The salt form is a solid at room temperature, in contrast to the free base which is typically a liquid . This solid-state property simplifies weighing, handling, and storage in a laboratory setting . Furthermore, the hydrochloride salt enhances aqueous solubility due to its ionic nature, a property beneficial for various reaction conditions and downstream processing .

Process Chemistry Formulation Stability

Azetidine Ring Conformational Rigidity

The core four-membered azetidine ring imparts significant conformational rigidity to molecules, a feature that is quantifiable by its ring strain energy. This value has been experimentally determined to be approximately 25.2 kcal/mol [1]. This level of strain is comparable to that of the three-membered aziridine ring (~26.7 kcal/mol) [1], but significantly higher than five- or six-membered nitrogen heterocycles like pyrrolidine or piperidine . This inherent rigidity, when combined with the C2-methyl chiral center, restricts bond rotation and pre-organizes the molecule into a specific three-dimensional shape .

Medicinal Chemistry Scaffold Design Conformational Analysis

Physicochemical Profile: LogP and pKa

The azetidine core, and by extension its 2-methyl derivative, possesses physicochemical properties that are favorable for drug development. The predicted partition coefficient (LogP) for the free base is approximately 0.11 [1], indicating a balance between hydrophilicity and lipophilicity. The predicted acid dissociation constant (pKa) is around 11.33 ± 0.40 , signifying a strong basicity typical of secondary amines in constrained rings. These properties are distinct from other heterocycles; for example, the basicity of azetidine is comparable to pyrrolidine, but its smaller size and different spatial orientation can lead to unique interactions [2].

Medicinal Chemistry Physicochemical Properties Drug-likeness

Applications of (R)-2-Methylazetidine Hydrochloride


Chiral Drug Candidate Synthesis

The primary application for (R)-2-Methylazetidine hydrochloride is as a chiral building block in the synthesis of enantiomerically pure drug candidates . Its defined (R)-stereochemistry is essential for constructing molecules where a specific three-dimensional orientation is required for target binding, as seen in the development of DGAT-1 inhibitors [1]. The high enantiomeric purity of the building block ensures that the final drug substance is a single stereoisomer, which is a regulatory expectation for new pharmaceuticals [2].

Conformational Constraint for Lead Optimization

Medicinal chemists utilize (R)-2-Methylazetidine hydrochloride to introduce a rigid, conformationally restricted motif into lead molecules . The strained azetidine ring (25.2 kcal/mol) [1] locks the molecule into a specific conformation, which can enhance binding affinity and selectivity for the intended biological target while potentially reducing off-target interactions. This approach is a common strategy in the hit-to-lead and lead optimization phases of drug discovery [2].

Peptide Deformylase (PDF) Inhibitor Development

Derivatives of 2-methylazetidine have been investigated as starting materials for synthesizing bacterial peptide deformylase (PDF) inhibitors . PDF is an essential enzyme in bacterial protein synthesis, making it an attractive target for novel antibiotics [1]. The (R)-2-Methylazetidine hydrochloride scaffold provides a chiral, nitrogen-containing core that can be elaborated into potent and selective PDF inhibitors, potentially addressing antibiotic resistance [2].

Chiral Synthon for Asymmetric Catalysis

Chiral azetidines, including the (R)-2-methyl derivative, find application in the development of novel asymmetric catalysts . Their rigid, chiral environment can effectively transfer stereochemical information in catalytic cycles, enabling the enantioselective synthesis of complex molecules [1]. This research area is critical for developing more efficient and sustainable methods for producing chiral compounds for the pharmaceutical and agrochemical industries [2].

Technical Documentation Hub

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